![molecular formula C16H14N6OS B2773097 2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034381-76-3](/img/structure/B2773097.png)
2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Description
2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H14N6OS and its molecular weight is 338.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antibacterial Activity : Compounds related to the query chemical, specifically involving benzimidazole derivatives, have been synthesized and tested for their antibacterial activity. Kumaraswamy Gullapelli et al. (2014) explored the synthesis of benzimidazole-based pyramidine derivatives, showing that these compounds exhibit antibacterial properties【source】(https://consensus.app/papers/synthesis-anti-bacterial-activity-24aminophenyl-gullapelli/3b33a66bdedf52b9b29c609ddd33f643/?utm_source=chatgpt).
Antitumor Evaluation : L. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems and screened them for antitumor activity. Some derivatives demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of similar structures in cancer research【source】(https://consensus.app/papers/synthesis-antitumor-activity-evaluation-yurttaş/6f1e9b09672058e9ad5e45b683a7483e/?utm_source=chatgpt).
Chemical Synthesis and Characterization
Cascade Reactions for Heterocycles : J. Schmeyers and G. Kaupp (2002) reported on the use of thioureido-acetamides for the synthesis of various heterocycles through one-pot cascade reactions. This study underlines the versatility of acetamide derivatives in synthesizing biologically significant heterocycles, which could be relevant for the compound 【source】(https://consensus.app/papers/heterocycles-cascade-reactions-versatile-schmeyers/df7165e3cb5f53f39e4cfa0d710025ce/?utm_source=chatgpt).
Radiolabeled Compounds for Imaging : A. Katsifis et al. (2000) explored the synthesis of imidazo[1,2-α]pyridines as potential probes for imaging Peripheral Benzodiazepine Receptors (PBR) using SPECT. This research suggests the potential of structurally similar compounds for use in diagnostic imaging and receptor studies【source】(https://consensus.app/papers/synthesis-substituted-123iimidazo12αpyridines-probes-katsifis/9fa4cc97ec225b93a03b24f137db95fd/?utm_source=chatgpt).
Chemical Properties and Synthesis Techniques
pKa Determination and Chemical Synthesis : M. Duran and M. Canbaz (2013) investigated the pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives, providing insights into their chemical properties and potential applications in drug development【source】(https://consensus.app/papers/determination-newly-synthesized-duran/59638891a92d5344b0fdf388a7d2aecb/?utm_source=chatgpt).
Insecticidal Assessment : A. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm. This highlights the potential agricultural applications of compounds with similar structural features【source】(https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c23-15(10-21-11-18-13-4-1-2-5-14(13)21)17-8-12-9-22(20-19-12)16-6-3-7-24-16/h1-7,9,11H,8,10H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBIRULFNVTUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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